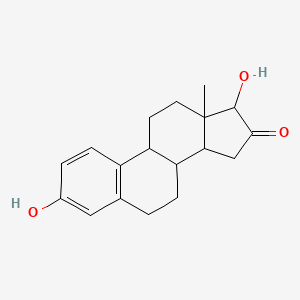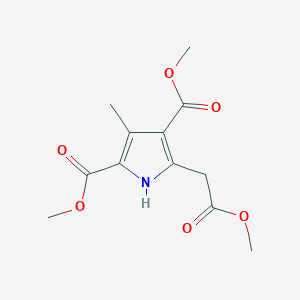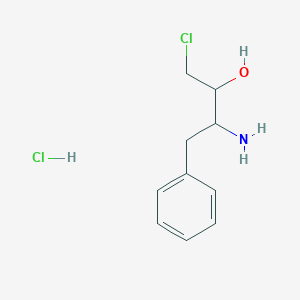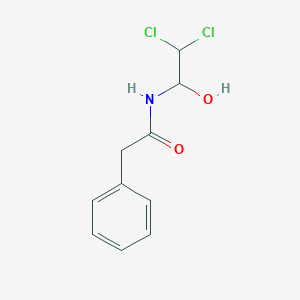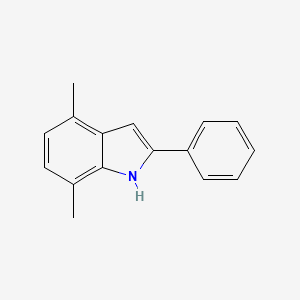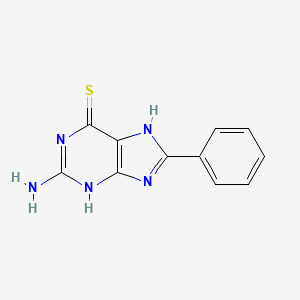
2-Amino-8-phenyl-3,7-dihydropurine-6-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-8-phenyl-3,7-dihydropurine-6-thione is a heterocyclic compound that belongs to the purine family It is characterized by the presence of an amino group at the 2-position, a phenyl group at the 8-position, and a thione group at the 6-position of the purine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-phenyl-3,7-dihydropurine-6-thione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopurine with benzaldehyde under acidic conditions to form the intermediate Schiff base, followed by cyclization and thiolation to introduce the thione group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions: 2-Amino-8-phenyl-3,7-dihydropurine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
科学的研究の応用
2-Amino-8-phenyl-3,7-dihydropurine-6-thione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and viral infections.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 2-Amino-8-phenyl-3,7-dihydropurine-6-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It may inhibit or activate signaling pathways related to cell proliferation, apoptosis, and immune response. For example, it can inhibit xanthine oxidase, an enzyme involved in purine metabolism, thereby reducing the production of uric acid.
類似化合物との比較
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Thioguanine: Another purine analog with antineoplastic properties.
Allopurinol: A xanthine oxidase inhibitor used to treat gout.
Uniqueness: 2-Amino-8-phenyl-3,7-dihydropurine-6-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 8-position and thione group at the 6-position differentiate it from other purine derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.
特性
CAS番号 |
15385-67-8 |
|---|---|
分子式 |
C11H9N5S |
分子量 |
243.29 g/mol |
IUPAC名 |
2-amino-8-phenyl-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C11H9N5S/c12-11-15-9-7(10(17)16-11)13-8(14-9)6-4-2-1-3-5-6/h1-5H,(H4,12,13,14,15,16,17) |
InChIキー |
VZCKQGRLSTVLJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C(=S)N=C(N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B13997136.png)
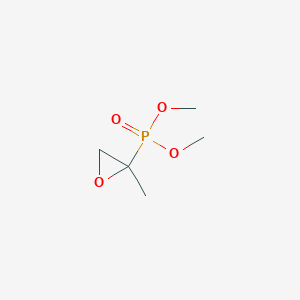
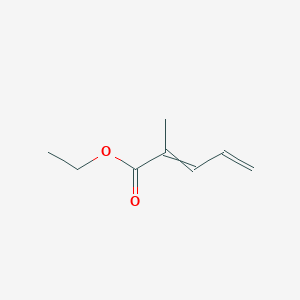
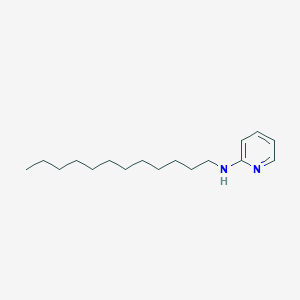
![N-[4-(dimethylamino)-2-methoxyphenyl]acetamide](/img/structure/B13997175.png)

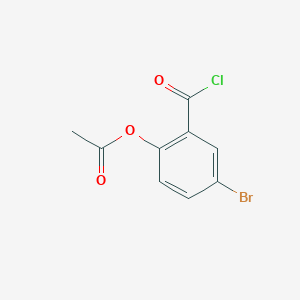
![7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-](/img/structure/B13997187.png)
![[Cyclohexyl(nitroso)amino]urea](/img/structure/B13997195.png)
